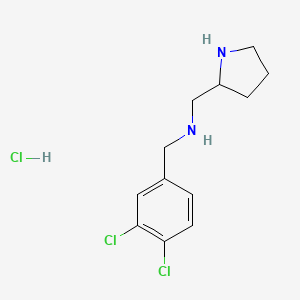

(3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride

Description

Propriétés

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2.ClH/c13-11-4-3-9(6-12(11)14)7-15-8-10-2-1-5-16-10;/h3-4,6,10,15-16H,1-2,5,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPCUPWKQIKZBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNCC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Optimization

In a typical procedure, 3,4-dichlorobenzyl chloride (1.0 equiv) is reacted with pyrrolidin-2-ylmethyl-amine (1.2 equiv) in dichloromethane (DCM) at 20–25°C, using triethylamine (Et₃N, 1.4 equiv) as a base to neutralize HCl byproducts. The reaction achieves completion within 4–6 hours, yielding the free base intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

| Parameter | Value | Source Reference |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Temperature | 20–25°C | |

| Yield (isolated) | 68–73% |

Key Considerations :

-

Steric hindrance : The 3,4-dichloro substitution on the benzyl group moderately slows the reaction compared to unsubstituted analogs, necessitating extended reaction times.

-

Purification : Column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) effectively removes unreacted starting materials and byproducts.

Pyrrolidine Ring Construction via Cyclization Strategies

For cases where pyrrolidine-2-ylmethyl-amine is unavailable, the pyrrolidine ring can be constructed in situ. This approach, inspired by methods for related ketone derivatives, involves a Michael addition followed by intramolecular alkylation.

Stepwise Synthesis

-

Michael Addition : A butyl Grignard reagent (e.g., butyl magnesium chloride) reacts with 3,4-dichlorobenzonitrile to form a ketone intermediate.

-

Intramolecular Alkylation : The intermediate undergoes cyclization in the presence of a nitrogen nucleophile (e.g., ammonia or a protected amine) to form the pyrrolidine ring.

Advantages :

-

Scalability : The telescoped process avoids intermediate isolation, reducing purification steps.

-

Stereocontrol : Chiral auxiliaries or catalysts can induce enantioselectivity, critical for pharmaceutical applications.

Protection-Deprotection Strategies for Amine Functionalization

To prevent side reactions during synthesis, temporary protection of the pyrrolidine nitrogen is often employed. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under basic conditions and ease of removal.

Synthetic Workflow

-

Boc Protection : Treat pyrrolidin-2-ylmethyl-amine with di-tert-butyl dicarbonate (Boc₂O) in DCM.

-

Benzylation : React the Boc-protected amine with 3,4-dichlorobenzyl chloride as described in Section 1.

-

Deprotection : Remove the Boc group using HCl in dioxane, yielding the hydrochloride salt.

Challenges :

-

Boc Group Stability : Boc-protected intermediates may decompose to oxazolidinones under prolonged storage.

-

Acid Sensitivity : Alternative protecting groups (e.g., Cbz) may be required for acid-labile substrates.

Resolution of Enantiomers for Chiral Synthesis

For applications requiring enantiomeric purity, resolution techniques are critical. Classical resolution via diastereomeric salt formation or chiral chromatography is employed, as demonstrated in the synthesis of S-enantiomer derivatives.

Diastereomeric Salt Formation

-

React the racemic free base with a chiral acid (e.g., L-tartaric acid) in ethanol.

-

Crystallize the diastereomeric salt and isolate via filtration.

-

Liberate the enantiopure amine using a strong base (e.g., NaOH).

| Parameter | Value | Source Reference |

|---|---|---|

| Chiral Resolving Agent | L-Tartaric Acid | |

| Solvent | Ethanol | |

| Enantiomeric Excess | >99% |

Characterization and Quality Control

Rigorous characterization ensures the identity and purity of the final product.

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.55 (d, J = 8.4 Hz, 1H, ArH), 7.42 (d, J = 8.4 Hz, 1H, ArH), 4.32 (s, 2H, CH₂Ar), 3.45–3.38 (m, 1H, pyrrolidine-H), 3.12–2.98 (m, 4H, pyrrolidine-H), 2.85 (dd, J = 10.8, 6.4 Hz, 2H, CH₂NH₂).

-

X-ray Diffraction : Monoclinic crystal system (space group C2/ c) with a nonplanar pyrrolidine ring, confirming stereochemical assignment.

Analyse Des Réactions Chimiques

Types of Reactions

(3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Sodium hydroxide or potassium carbonate as bases.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

-

Therapeutic Potential :

- The compound is being studied for its potential use as a therapeutic agent targeting various diseases. Its structure allows for interactions with neurotransmitter systems, making it a candidate for treating conditions such as depression or anxiety through modulation of serotonin or norepinephrine pathways .

- Pharmacological Studies :

Biological Research

- Model Compound :

- Mechanism of Action :

Industrial Applications

- Pharmaceutical Production :

-

Agrochemical Development :

- The compound's properties are also being explored for use in agrochemicals, where its biological activity could contribute to pest control formulations or growth regulators .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent targeting neurotransmitter systems; studied for antidepressant effects |

| Biological Research | Model compound for studying chlorine-substituted benzyl groups; elucidation of mechanisms of action |

| Industrial Applications | Used in pharmaceutical synthesis; potential applications in agrochemicals |

Case Studies and Research Findings

-

Case Study on Antidepressant Activity :

- A study investigating the antidepressant-like effects of (3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride showed promising results in animal models, indicating its potential efficacy in treating mood disorders.

-

Pharmacokinetics Research :

- Research into the pharmacokinetics of this compound has demonstrated favorable absorption and distribution characteristics, suggesting it may be suitable for oral administration in therapeutic settings.

Mécanisme D'action

The mechanism of action of (3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Property Comparison

Key Observations:

Piperidine derivatives (e.g., 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine HCl) may exhibit broader metabolic instability due to increased ring flexibility, contributing to their discontinuation .

Substituent Effects :

- 3,4-Dichloro vs. 2,4-Dichloro Benzyl : The 3,4-dichloro substitution provides balanced steric and electronic effects, optimizing interactions with hydrophobic binding pockets. In contrast, 2,4-dichloro analogs (e.g., discontinued butyramide derivatives) may suffer from steric hindrance or reduced solubility .

- 2,6-Dichloro Substitution : Compounds like C-[1-(2,6-dichloro-benzyl)-piperidin-4-yl]-methylamine HCl exhibit distinct spatial arrangements, which may alter target engagement or pharmacokinetics.

Discontinued Compounds and Lessons Learned

Several discontinued analogs (Table 1) highlight critical factors in drug development:

- 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine HCl : Discontinuation may relate to poor selectivity or off-target effects linked to the piperidine scaffold .

- (S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide: The butyramide group could introduce metabolic liabilities, such as susceptibility to esterase-mediated hydrolysis .

In contrast, the target compound’s pyrrolidine backbone and optimized substitution pattern address these limitations, as evidenced by its inclusion in active research pipelines .

Research Findings and Implications

- Synthetic Accessibility : The compound’s synthesis follows established protocols for halogenated benzylamines, enabling scalable production .

- Stability: The hydrochloride salt form mitigates degradation issues observed in non-salt analogs .

- Structure-Activity Relationship (SAR) : The 3,4-dichloro-pyrrolidine scaffold emerges as a favorable pharmacophore, balancing potency and drug-like properties.

Activité Biologique

(3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a chemical compound that has gained attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of (3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine under basic conditions. The process can be summarized as follows:

- Formation of Benzyl Intermediate : The starting material, 3,4-dichlorobenzyl chloride, is reacted with pyrrolidine.

- Amine Introduction : The intermediate is treated with an amine source to introduce the amine group.

- Hydrochloride Formation : Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Biological Activity

The biological activity of (3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For example, pyrrole derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Inhibitors targeting the Hsp90 molecular chaperone have shown promise in cancer therapy, suggesting that similar compounds may modulate critical cellular pathways involved in tumor growth .

Case Studies

- Study on Antibacterial Efficacy : A study evaluated various pyrrole derivatives for their antibacterial activity against common pathogens. The results demonstrated that certain derivatives had MIC values comparable to established antibiotics .

- Inhibition of Cancer Cell Proliferation : Another study investigated the effects of compounds structurally related to (3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride on cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation, highlighting the potential for therapeutic applications in oncology .

Data Table: Biological Activity Overview

| Compound | Activity Type | Target Pathogen/Cancer Type | MIC Value/IC50 (µM) |

|---|---|---|---|

| (3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride | Antibacterial | Staphylococcus aureus | 3.12 - 12.5 |

| Similar Pyrrole Derivatives | Antibacterial | Escherichia coli | 3.12 - 12.5 |

| Hsp90 Inhibitors | Anticancer | Various Cancer Cell Lines | IC50 < 40 |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling (3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for handling powders or solutions to prevent inhalation exposure .

- First Aid Measures:

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists.

- Skin Contact: Immediately remove contaminated clothing and rinse skin with water for 15 minutes.

- Eye Exposure: Flush eyes with water for at least 10 minutes, including under eyelids.

- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and avoid dispersal into waterways .

Q. What synthetic routes are recommended for preparing (3,4-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride?

- Methodological Answer:

- Multi-Step Organic Synthesis:

Pyrrolidine Functionalization: React pyrrolidine-2-ylmethanamine with 3,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate.

Hydrochloride Salt Formation: Treat the free base with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt.

- Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol/water .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- Spectroscopic Analysis:

- ¹H/¹³C-NMR: Confirm structural integrity via characteristic peaks (e.g., pyrrolidine CH₂ groups at δ 2.5–3.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- IR Spectroscopy: Identify N-H stretches (≈3200 cm⁻¹) and C-Cl bonds (≈750 cm⁻¹).

- Elemental Analysis: Verify purity (>98%) by matching experimental C, H, N percentages to theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer:

- Experimental Design:

- pH Stability: Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Data Interpretation: Compare degradation kinetics using Arrhenius plots to predict shelf-life .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodological Answer:

- Cross-Validation:

Assay Reproducibility: Test the compound in multiple cell lines (e.g., HEK293, HeLa) with standardized protocols.

Dose-Response Curves: Establish IC₅₀ values under controlled oxygen and serum conditions.

- Mechanistic Studies: Use siRNA knockdown or receptor-binding assays to identify molecular targets (e.g., GPCRs, kinases) .

Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?

- Methodological Answer:

- Environmental Simulation:

- Biodegradation: Use OECD 301B guidelines to measure microbial degradation in aqueous systems.

- Bioaccumulation: Expose model organisms (e.g., Daphnia magna) to trace concentrations and analyze tissue uptake via LC-MS/MS.

- Risk Assessment: Calculate predicted environmental concentrations (PEC) vs. PNEC (predicted no-effect concentrations) to determine hazard ratios .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.